

# RPI-1: A Technical Guide to its Structure, Synthesis, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**RPI-1**, a potent and selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase, has emerged as a significant molecule in cancer research and drug development. Its ability to target oncogenic RET signaling pathways makes it a valuable tool for studying cellular processes and a promising candidate for therapeutic intervention in RET-driven malignancies, such as medullary and papillary thyroid carcinomas. This technical guide provides a comprehensive overview of the structure, a detailed synthesis pathway, and the mechanism of action of **RPI-1**, intended to support researchers in the fields of medicinal chemistry and oncology.

# **RPI-1** Structure and Properties

**RPI-1**, with the systematic name (3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one, is a member of the 2-indolinone class of compounds. Its chemical structure is characterized by a dimethoxy-substituted oxindole core linked to a 4-hydroxyphenyl group via an exocyclic double bond. This specific arrangement is crucial for its biological activity as an ATP-competitive inhibitor of the RET kinase.

## **Chemical and Physical Properties**



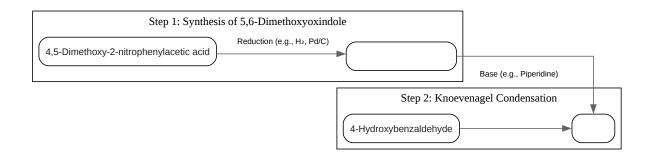
A summary of the key quantitative data for **RPI-1** is presented in Table 1. This information is essential for its synthesis, characterization, and use in experimental settings.

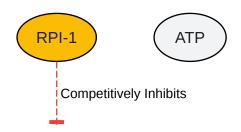
Property	Value	Reference
IUPAC Name	(3Z)-3-[(4- hydroxyphenyl)methylidene]-5, 6-dimethoxy-1H-indol-2-one	[1]
Alternate Names	1,3-dihydro-5,6-dimethoxy-3- [(4-hydroxyphenyl)methylene]- H-indol-2-one; 3-(4- Hydroxybenzylidene)-5,6- dimethoxyindolin-2-one	[1]
CAS Number	269730-03-2	[1]
Molecular Formula	C17H15NO4	[1]
Molecular Weight	297.31 g/mol	[1]
Appearance	Light yellow to brown powder or crystals	
Purity	≥95% (HPLC)	[1]
Solubility	Soluble in DMSO and DMF	

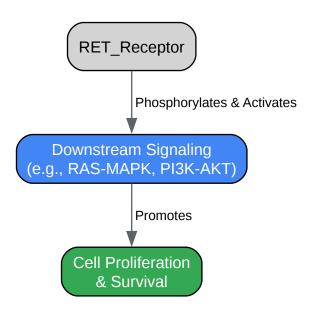
# Synthesis Pathway of RPI-1

The synthesis of **RPI-1** is a two-step process. The first step involves the preparation of the key intermediate, 5,6-dimethoxyoxindole. The second step is a Knoevenagel condensation of this intermediate with 4-hydroxybenzaldehyde to yield the final product, **RPI-1**.









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## References

- 1. Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
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